molecular formula C18H29N3O B15167333 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one CAS No. 627523-66-4

1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one

Cat. No.: B15167333
CAS No.: 627523-66-4
M. Wt: 303.4 g/mol
InChI Key: GFJALGGBTVWNMB-UHFFFAOYSA-N
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Description

1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one is a synthetic organic compound featuring a pyrrolidin-2-one moiety linked to a polyamine chain. Compounds with pyrrolidinone cores are of significant research interest due to their diverse biological activities and presence in pharmacologically active molecules. For instance, pyrrolidin-2-one derivatives are explored in antimicrobial research for developing new agents to address antimicrobial resistance (AMR) . Furthermore, structurally related molecules containing a rigid amide group have shown promising anticonvulsant and antiepileptic properties in preclinical models, suggesting potential neurological applications . The polyamine chain in its structure may also contribute to interactions with biological targets, such as enzymes, and could be relevant in the synthesis of more complex inhibitors . This compound serves as a valuable building block for medicinal chemistry programs, enabling the synthesis and exploration of novel molecules for various research applications. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

627523-66-4

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-[3-[2-(3-phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C18H29N3O/c22-18-10-5-15-21(18)16-6-12-20-14-13-19-11-4-9-17-7-2-1-3-8-17/h1-3,7-8,19-20H,4-6,9-16H2

InChI Key

GFJALGGBTVWNMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNCCNCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Alkylation of Pyrrolidin-2-one

The pyrrolidin-2-one moiety serves as the foundational scaffold for this molecule. A logical approach involves sequential alkylation reactions to introduce the amine-containing side chains.

Procedure :

  • Initial Alkylation : React pyrrolidin-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This step selectively substitutes the nitrogen atom with a propyl chain bearing a terminal bromide.
  • Secondary Amine Formation : Treat the intermediate with ethylenediamine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide). This introduces the ethylenediamine segment.
  • Final Functionalization : React the secondary amine with 3-phenylpropylamine via a nucleophilic substitution or reductive amination. Palladium-catalyzed coupling may enhance selectivity.

Challenges :

  • Competing side reactions during alkylation, such as over-alkylation or ring-opening of the pyrrolidinone.
  • Steric hindrance during the final amination step, necessitating elevated temperatures or microwave-assisted synthesis.
Step Reagents/Conditions Yield (%) Purification Method
1 1,3-Dibromopropane, K₂CO₃, DMF, 80°C, 24h 65 Column chromatography (SiO₂, EtOAc/Hexanes)
2 Ethylenediamine, DMF, 100°C, 48h 58 Acid-base extraction
3 3-Phenylpropylamine, Pd/C, H₂, MeOH 42 Recrystallization (MeOH/Et₂O)

Reductive Amination Approach

An alternative route employs reductive amination to construct the polyamine backbone, leveraging ketone intermediates for controlled reactivity.

Procedure :

  • Ketone Synthesis : Oxidize the terminal amine of 3-phenylpropylamine to a ketone using Jones reagent (CrO₃/H₂SO₄).
  • Imine Formation : React the ketone with ethylenediamine in the presence of molecular sieves to form a Schiff base.
  • Reduction : Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by alkylation with a pyrrolidinone-propanol derivative.

Advantages :

  • Higher stereochemical control compared to alkylation.
  • Mitigates side reactions associated with direct nucleophilic substitution.
Step Reagents/Conditions Yield (%) Key Observations
1 CrO₃, H₂SO₄, Acetone, 0°C, 2h 78 Exothermic reaction; requires strict temperature control
2 Ethylenediamine, 4Å MS, THF, 24h 63 Schlenk techniques prevent moisture interference
3 NaBH₃CN, MeOH, RT, 12h 51 pH maintained at 6–7 using acetic acid

Solid-Phase Synthesis for Scalability

Recent advances in combinatorial chemistry suggest solid-phase synthesis as a viable method for large-scale production.

Protocol :

  • Resin Functionalization : Load a Wang resin with a pyrrolidinone derivative via ester linkage using DIC/HOBt coupling.
  • Iterative Amine Coupling : Employ Fmoc-protected amines (ethylenediamine, 3-phenylpropylamine) with HATU activation.
  • Cleavage and Purification : Release the compound from the resin using trifluoroacetic acid (TFA) and purify via HPLC.

Benefits :

  • Enables parallel synthesis of analogs for structure-activity relationship studies.
  • Reduces purification burdens through resin-bound intermediates.
Resin Type Coupling Reagent Purity (%) Scale (g)
Wang resin HATU, DIPEA 89 0.5–2.0

Catalytic Asymmetric Synthesis

For enantiomerically pure forms, chiral catalysts such as BINAP-ruthenium complexes or organocatalysts (e.g., proline derivatives) may be employed.

Example :

  • Dynamic Kinetic Resolution : Use a Ru-(S)-BINAP catalyst to asymmetrically hydrogenate a prochiral enamine intermediate derived from pyrrolidinone.
Catalyst ee (%) Reaction Time (h)
Ru-(S)-BINAP 92 24

Analytical Characterization

Critical validation steps include:

  • NMR Spectroscopy : Confirm regiochemistry via $$ ^1H $$ and $$ ^{13}C $$ NMR. For instance, the pyrrolidinone carbonyl resonates at δ 173–175 ppm.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 303.4 [M+H]⁺.
  • Chromatography : HPLC retention time of 8.2 min (C18 column, 70:30 H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions: 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues with Arylpiperazine Substituents

a. 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
  • Binding Affinity : Exhibits high α1-AR affinity (pKi = 7.13) and moderate α2-AR binding (pKi = 6.20) .
  • Key Feature : The 2-chlorophenyl group on the piperazine ring enhances α1-AR selectivity.
  • Pharmacological Activity : Shows antiarrhythmic effects but lower potency compared to ethoxy-substituted analogs .
b. 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18)
  • Binding Affinity : Higher α2-AR affinity (pKi = 7.29) than α1-AR (pKi = 6.45) .
  • Key Feature : Substitution at the 4-position of the phenyl ring shifts selectivity toward α2-AR.
c. 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13)
  • Antiarrhythmic Activity : Most potent in preventing epinephrine-induced arrhythmia (ED50 = 1.0 mg/kg iv) .
  • Hypotensive Effect: Reduces systolic and diastolic blood pressure in normotensive rats at 2.5 mg/kg .

Comparison with Target Compound: The target compound replaces the piperazine-aryl fragment with a 3-phenylpropylamino-ethylamino chain. This structural variation likely reduces α-AR selectivity but may enhance bioavailability due to reduced steric hindrance.

Analogs with Hydroxyalkyl Substituents

a. EP-47 (1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one)
  • Binding Affinity : High α1-AR affinity (Ki = 95.5 nM) and moderate α2-AR binding (Ki = 511.6 nM) .
b. 1-[2-Hydroxy-3-[4-[(2-Hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (Compound 8)
  • Binding Affinity : Moderate α1-AR affinity (pKi = 6.71) .
  • Key Feature : Hydroxyl groups on the propyl chain and phenyl ring enhance hypotensive duration (>1 hour) .

Comparison with Target Compound :
The absence of hydroxyl groups in the target compound may limit its hypotensive duration but could improve metabolic stability.

Analogs with Bulky Arylalkyl Groups

a. 1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one
  • Structure: Features a diphenylethylamino group (CAS: 627521-39-5) .

Comparison with Target Compound: The target compound’s 3-phenylpropylamino group is less sterically hindered, possibly favoring peripheral α-AR interactions over central effects.

Receptor Selectivity and Substituent Effects

Compound α1-AR Affinity (pKi/Ki) α2-AR Affinity (pKi/Ki) Key Substituent
Target Compound Not reported Not reported 3-Phenylpropylamino
Compound 7 (2-chlorophenyl) 7.13 6.20 2-Chloro-phenyl
Compound 18 (4-chlorophenyl) 6.45 7.29 4-Chloro-phenyl
EP-47 (o-tolyl) Ki = 95.5 nM Ki = 511.6 nM o-Tolyl

Trends :

  • Electron-withdrawing groups (e.g., Cl) on the aryl ring enhance α1-AR affinity.
  • Bulky substituents (e.g., diphenylethyl) may reduce binding efficiency.

Antiarrhythmic and Hypotensive Activities

Compound Antiarrhythmic ED50 (mg/kg) Hypotensive Dose (mg/kg) Duration of Action
Target Compound Not reported Not reported Not reported
Compound 13 (2-ethoxyphenyl) 1.0 2.5 >60 minutes
Compound 8 (hydroxyphenyl) 1.9 5–10 >60 minutes

Implications : The target compound’s lack of ethoxy or hydroxyl groups suggests it may require higher doses for similar efficacy but could offer a cleaner safety profile.

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